N-Acetyl-5-nitropyridine-3-carboxamide
Description
N-Acetyl-5-nitropyridine-3-carboxamide is a substituted pyridine derivative featuring a nitro group at the 5-position and an acetylated carboxamide group at the 3-position. The nitro group is electron-withdrawing, influencing the aromatic ring’s electronic properties, while the acetylated carboxamide contributes to its solubility and stability. Its structural uniqueness lies in the combination of nitro and acetylated carboxamide moieties, which distinguish it from simpler pyridine derivatives .
Properties
CAS No. |
59290-48-1 |
|---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
N-acetyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O4/c1-5(12)10-8(13)6-2-7(11(14)15)4-9-3-6/h2-4H,1H3,(H,10,12,13) |
InChI Key |
CBTZMSWFLOJSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit structural or functional similarities to N-Acetyl-5-nitropyridine-3-carboxamide, as indicated by similarity scores (0.79–0.89) derived from molecular descriptors :
5-Nitro-2-pyridinecarboxylic Acid (CAS 51984-61-3; Similarity: 0.87)
- Structure : Nitro group at position 5, carboxylic acid at position 2.
- Key Differences : The carboxylic acid group at position 2 increases acidity (pKa ~2–3) compared to the acetylated carboxamide in the target compound. This enhances water solubility but reduces stability under acidic conditions.
- Applications : Often used in coordination chemistry or as a precursor for metal-organic frameworks .
2-Methyl-5-nitropyridin-3-amine (CAS 36625-57-7; Similarity: 0.84)
- Structure : Nitro group at position 5, methyl group at position 2, and amine at position 3.
- Key Differences : The amine group at position 3 introduces basicity (pKa ~4–5), contrasting with the neutral carboxamide in the target compound. The methyl group at position 2 sterically hinders electrophilic substitution reactions.
- Applications: Potential intermediate in antimalarial or antiviral drug synthesis .
Unnamed Compound (CAS 1074-99-3; Similarity: 0.82)
- Inferred Structure : Likely a pyridine derivative with substituents at positions 3 and 4.
- Key Differences : Structural ambiguity precludes direct comparison, but the similarity score suggests shared electronic or steric features .
Unnamed Compound (CAS 30651-24-2; Similarity: 0.89)
- Inferred Structure : Highest similarity to the target compound, likely featuring a nitro group and carboxamide/acetyl group in analogous positions.
- Key Differences: Minor variations in substituent orientation or additional functional groups may account for the 0.89 similarity score .
Comparative Data Table
| Compound Name | CAS Number | Similarity Score | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | Not Provided | Reference (1.00) | 5-Nitro, 3-Acetylcarboxamide | Nitro, Acetylated Carboxamide |
| 5-Nitro-2-pyridinecarboxylic Acid | 51984-61-3 | 0.87 | 5-Nitro, 2-Carboxylic Acid | Nitro, Carboxylic Acid |
| 2-Methyl-5-nitropyridin-3-amine | 36625-57-7 | 0.84 | 5-Nitro, 2-Methyl, 3-Amine | Nitro, Amine |
| Unnamed Compound | 1074-99-3 | 0.82 | Undisclosed | Likely Nitro and Amine/Carboxamide |
| Unnamed Compound | 30651-24-2 | 0.89 | Likely 5-Nitro and 3-Carboxamide/Acetyl | Nitro, Acetylated Carboxamide |
Research Implications
- Electronic Effects : The nitro group’s electron-withdrawing nature likely enhances the carboxamide’s electrophilicity, facilitating nucleophilic substitutions.
- Stability : N-Acetylation may reduce hydrolysis susceptibility relative to free carboxamides, as observed in ranitidine-related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
